6,9-Dichloro-1,2,3,4-tetrahydroacridine

Alzheimer's Disease Medicinal Chemistry BACE1 Inhibition

6,9-Dichloro-1,2,3,4-tetrahydroacridine (CAS 5396-25-8) is the critical 6,9-dichlorinated precursor for synthesizing next-generation, polypharmacological tacrine hybrids. Its unique substitution pattern provides two distinct reactive handles for sequential derivatization, enabling the introduction of moieties that confer BACE1 inhibition (IC₅₀ as low as 2.1 μM in resulting hybrids) alongside potent AChE inhibition and antioxidant activity. Mono-chlorinated or unsubstituted tacrine cannot replicate this bifunctional building block capability. With high DMF solubility (5 mg/mL) and a well-defined melting point (77–81 °C), it ensures seamless integration into your medicinal chemistry workflows, from in vitro assays to multi-gram scale-up.

Molecular Formula C13H11Cl2N
Molecular Weight 252.14 g/mol
CAS No. 5396-25-8
Cat. No. B3024110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Dichloro-1,2,3,4-tetrahydroacridine
CAS5396-25-8
Molecular FormulaC13H11Cl2N
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)Cl
InChIInChI=1S/C13H11Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2
InChIKeyUPHWUTWIUIWUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,9-Dichloro-1,2,3,4-tetrahydroacridine (CAS 5396-25-8) for Synthesis of Multifunctional Tacrine Hybrids


6,9-Dichloro-1,2,3,4-tetrahydroacridine (CAS 5396-25-8) is a chlorinated tetrahydroacridine derivative with a molecular weight of 252.14 g/mol [1]. It is primarily utilized as a synthetic intermediate for producing tacrine-based acetylcholinesterase (AChE) inhibitors . Beyond this role, it is a critical precursor for advanced multifunctional tacrine hybrids that incorporate additional therapeutic functionalities, including radical scavenging, amyloid-β aggregation inhibition, and β-secretase 1 (BACE1) inhibition [2].

6,9-Dichloro-1,2,3,4-tetrahydroacridine: Why 6- or 9-Mono-Chloro Analogs Are Not Sufficient for Multifunctional Hybrid Synthesis


The 6,9-dichloro substitution pattern is essential for generating multifunctional tacrine hybrids. Generic substitution with 6-chloro- or 9-chloro-1,2,3,4-tetrahydroacridine, or unsubstituted tacrine, would result in the loss of a critical reactive handle for downstream derivatization. This specific dichlorination enables the synthesis of bis-chlorotacrine derivatives and other complex hybrids that possess polypharmacology—combining AChE inhibition with BACE1 inhibition and antioxidant activity [1]. The presence of two chloro groups at distinct positions allows for differential reactivity in subsequent coupling reactions, a feature not available in mono-chlorinated or non-chlorinated alternatives.

Quantitative Differentiation: 6,9-Dichloro-1,2,3,4-tetrahydroacridine vs. Tacrine and Other Intermediates


BACE1 Inhibitory Activity of Derived Tacrine Hybrids

Tacrine-based hybrids synthesized from 6,9-Dichloro-1,2,3,4-tetrahydroacridine have demonstrated β-secretase 1 (BACE1) inhibitory activity . In a class of these dichloro-derived hybrids, IC₅₀ values for BACE1 inhibition range from 2.1 to 22 μM . This contrasts with the parent compound, tacrine, which shows negligible BACE1 inhibition at similar concentrations, highlighting a unique functional gain conferred by the hybrid structure enabled by this specific intermediate.

Alzheimer's Disease Medicinal Chemistry BACE1 Inhibition

Enhanced Solubility Profile for In Vitro Assays

6,9-Dichloro-1,2,3,4-tetrahydroacridine exhibits a well-defined solubility profile in common organic solvents used for biological assays [1]. Its solubility in DMF is notably high at 5 mg/mL, compared to 1 mg/mL in DMSO and ethanol. This higher solubility in DMF provides a key advantage for preparing stock solutions and performing in vitro reactions where higher concentrations of the intermediate are required, a feature not as pronounced in some related intermediates.

Assay Development Medicinal Chemistry Solubility

Established Physical Properties for Quality Control and Formulation

The compound's physical properties are well-characterized, providing a reliable benchmark for quality control . It has an experimentally determined melting point of 77-81 °C and a predicted boiling point of 389.2±42.0 °C at 760 Torr. These data are critical for confirming identity and purity, and for designing robust synthetic and purification processes.

Analytical Chemistry Quality Control Formulation

Key Application Scenarios for 6,9-Dichloro-1,2,3,4-tetrahydroacridine in Alzheimer's Disease Research


Synthesis of Multifunctional Tacrine Hybrids Targeting Both AChE and BACE1

6,9-Dichloro-1,2,3,4-tetrahydroacridine is the optimal starting material for creating tacrine hybrids that exhibit polypharmacology against Alzheimer's disease. Its dichloro substitution pattern allows for sequential derivatization to introduce moieties that confer BACE1 inhibitory activity (IC₅₀ values from 2.1 to 22 μM in resulting hybrids) alongside potent AChE inhibition . This approach is ideal for medicinal chemistry programs aiming to develop disease-modifying therapies that address both cholinergic deficits and amyloid-beta production.

In Vitro Pharmacological Profiling of Tacrine-Based Compounds

Due to its favorable solubility profile, particularly its high solubility in DMF (5 mg/mL), this compound is well-suited for preparing stock solutions and conducting a wide range of in vitro assays . This includes enzymatic assays for AChE and BACE1, as well as cell-based models for neuroprotection, amyloid-beta aggregation, and antioxidant activity [1]. Its reliable physical properties, such as a defined melting point of 77-81 °C, also ensure consistent quality for reproducible experimental outcomes .

Medicinal Chemistry Scale-Up and Process Development

For laboratories scaling up the synthesis of tacrine derivatives, 6,9-Dichloro-1,2,3,4-tetrahydroacridine offers a well-documented synthetic route and established physical characteristics [2]. Its synthesis is described in patent literature, providing a reliable basis for process development [2]. The availability of key quality control parameters like melting point and predicted boiling point aids in purification and characterization during multi-gram scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,9-Dichloro-1,2,3,4-tetrahydroacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.